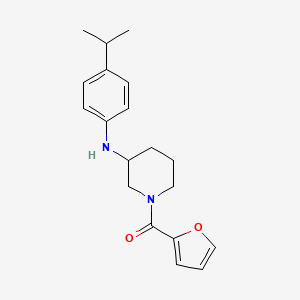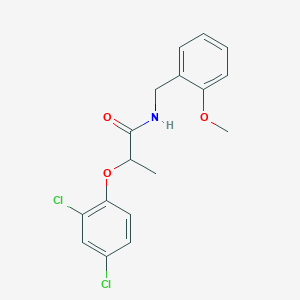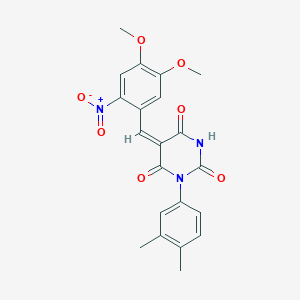
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body.
Wirkmechanismus
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine acts on the ascending limb of the loop of Henle, where it blocks the Na+/K+/2Cl- cotransporter, leading to decreased reabsorption of these ions. This results in the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several biochemical and physiological effects on the body. It leads to a decrease in blood volume and blood pressure, which can be beneficial in the treatment of hypertension and congestive heart failure. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine also leads to an increase in urine output, which can be beneficial in the treatment of edema and fluid overload. However, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also lead to electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia, which can have adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. It is a potent diuretic drug that can be used to study the effects of diuresis on the body. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also be used to study the role of the loop of Henle in the regulation of sodium and chloride ion transport. However, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also lead to electrolyte imbalances, which can have adverse effects on the body and confound experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of research is the development of new diuretic drugs that have fewer side effects than 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. Another area of research is the study of the role of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine in the treatment of acute kidney injury and chronic kidney disease. Additionally, there is a need for further research on the biochemical and physiological effects of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine on the body.
Synthesemethoden
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can be synthesized by the condensation of 4-isopropylbenzoyl chloride with 3-piperidinylamine in the presence of sodium hydride. The resulting intermediate is then reacted with furan-2-carboxylic acid to yield 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. The synthesis of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its diuretic properties and its potential therapeutic applications. It has been used in the treatment of hypertension, congestive heart failure, and edema. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been studied for its role in the treatment of acute kidney injury and chronic kidney disease. In addition, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have potential applications in the treatment of cerebral edema, liver cirrhosis, and pulmonary edema.
Eigenschaften
IUPAC Name |
furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)15-7-9-16(10-8-15)20-17-5-3-11-21(13-17)19(22)18-6-4-12-23-18/h4,6-10,12,14,17,20H,3,5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLISIPSJRSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)



![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)